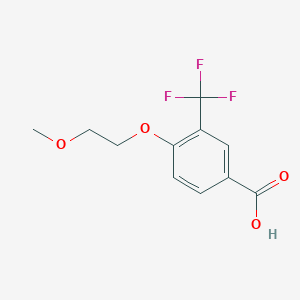

4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-(2-methoxyethoxy)-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O4/c1-17-4-5-18-9-3-2-7(10(15)16)6-8(9)11(12,13)14/h2-3,6H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIMYSKQEMOELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the 2-methoxyethoxy group onto a benzoic acid derivative. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst. The 2-methoxyethoxy group can be introduced through an etherification reaction using 2-methoxyethanol and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl and methoxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Pharmaceutical Applications

Antithrombotic Activity

One of the most notable applications of 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid is its potential as an antithrombotic agent. Research indicates that compounds with similar structures exhibit significant effects on platelet aggregation and blood coagulation systems, making them promising candidates for treating thromboembolic diseases. For instance, a related compound, 2-acetyloxy-4-trifluoromethyl benzoic acid, has been shown to have excellent antithrombotic properties .

Case Study: Synthesis and Efficacy

A study focused on synthesizing derivatives of trifluoromethyl benzoic acids highlighted the efficacy of these compounds in preclinical models. The synthesis process involved multiple reaction pathways that resulted in high purity and yield, which are critical for pharmaceutical applications .

Agricultural Chemicals

Herbicide Development

The unique chemical structure of this compound positions it as a potential herbicide or pesticide component. Its trifluoromethyl group enhances lipophilicity, which can improve the absorption and efficacy of agricultural chemicals.

Case Study: Triketone Herbicides

Nitisinone (NTBC), a triketone herbicide, although not directly related, demonstrates how similar compounds have been utilized in agricultural applications. NTBC's structural characteristics allow it to inhibit specific biosynthetic pathways in plants, leading to its herbicidal activity. Research into modifying such compounds could lead to the development of new herbicides based on this compound .

Material Science Applications

Polymer Additives

In material science, this compound can be used as an additive in polymer formulations to enhance thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve properties such as hydrophobicity and mechanical strength.

Data Table: Comparison of Polymer Properties

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Water Absorption (%) | 5 | 1 |

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high purity and yield. The method typically includes the reaction of starting materials under controlled conditions to achieve the desired chemical structure.

Synthesis Process Overview:

- Step 1: React starting materials with trifluoroacetic anhydride.

- Step 2: Purification through recrystallization.

- Step 3: Characterization using NMR and mass spectrometry to confirm structure and purity.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyethoxy group can influence the compound’s solubility and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-Methoxy-3-(trifluoromethyl)benzoic Acid

- Molecular Formula : C₉H₇F₃O₃

- Molecular Weight : 220.15 g/mol

- Structural Difference : Replaces the 2-methoxyethoxy group with a methoxy group.

- Impact : Reduced steric bulk and shorter chain length decrease solubility compared to the target compound. This analog has a structural similarity score of 0.98 to the target compound .

4-Isobutoxy-3-(trifluoromethyl)benzoic Acid

- Molecular Formula : C₁₂H₁₃F₃O₃

- Molecular Weight : 262.23 g/mol

- Structural Difference : Features an isobutoxy group instead of 2-methoxyethoxy.

Positional Isomers of Trifluoromethyl Group

2-Methoxy-5-(trifluoromethyl)benzoic Acid

- Molecular Formula : C₉H₇F₃O₃

- Molecular Weight : 220.15 g/mol

- Structural Difference : Trifluoromethyl group at the 5-position and methoxy at the 2-position.

- Impact : Altered electronic distribution reduces dipole moment compared to the 3-trifluoromethyl isomer, affecting binding affinity in biological targets .

Functional Group Variations

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic Acid

- Molecular Formula : C₁₄H₁₇F₃N₂O₂

- Molecular Weight : 326.30 g/mol

- Structural Difference : Incorporates a piperazinylmethyl group at the 4-position.

- Impact : The basic piperazine moiety enhances water solubility and enables interactions with acidic residues in kinase active sites, as seen in B-RAFV600E/C-RAF inhibitors .

4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic Acid

- Molecular Formula: C₁₅H₁₂F₃NO₃

- Molecular Weight : 311.26 g/mol

- Structural Difference: Substituted with an amino group and a 4-(trifluoromethyl)benzyloxy chain.

Data Table: Key Properties of Selected Compounds

Biological Activity

4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid is a compound of significant interest due to its unique chemical structure, which includes a trifluoromethyl group and a methoxyethoxy substituent. These functional groups are hypothesized to influence its biological activity, making it a candidate for various applications in medicinal chemistry, particularly in the development of herbicides and fungicides, as well as potential pharmaceutical agents.

Chemical Structure and Properties

The molecular formula for this compound is C12H13F3O3. The presence of the trifluoromethyl group enhances lipophilicity, which can affect the compound's bioavailability and interaction with biological targets. The methoxyethoxy group may also modify absorption and biological properties, making this compound a versatile scaffold for drug design.

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to this compound exhibit antiproliferative activity against various cancer cell lines. For example, derivatives of similar structures have shown IC50 values in the low micromolar range, indicating potential effectiveness in inhibiting tumor growth .

Enzyme Interaction Studies

Preliminary data suggest that this compound interacts with enzymes involved in metabolic pathways. This interaction may be mediated by its binding affinity to specific enzyme targets, although comprehensive studies are required to elucidate these mechanisms fully .

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study reported an IC50 value of approximately 20.7 μM against SKM28 cells, showcasing the compound's potential as an anticancer agent .

- Enzyme Inhibition : A study focusing on inhibitors of Pim-1 and Pim-2 kinases found that related compounds effectively inhibited kinase activity at low concentrations (IC50 ~125 nM), suggesting that modifications to the benzoic acid scaffold can yield potent enzyme inhibitors .

Potential Applications

Given its biological activity, this compound may be utilized in various fields:

- Agriculture : Its potential as a herbicide or fungicide could be explored further due to its ability to interact with biological systems.

- Pharmaceuticals : The compound's structural features may allow for the development of new drug candidates targeting specific enzymes or pathways involved in disease processes.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | IC50 (μM) | Target Enzyme/Activity |

|---|---|---|

| 4-Trifluoromethyl benzoic acid | 20.7 | Antiproliferative against SKM28 |

| Compound A (related structure) | 125 | Pim-1 kinase inhibition |

| Compound B (related structure) | <10 | Antibacterial activity |

Q & A

Q. What computational methods are suitable for analyzing structural analogs and their binding interactions?

- Ab initio calculations (e.g., HF/6-31G* level) can optimize molecular conformations and overlay structures with known bioactive compounds (e.g., luciferase inhibitors). Molecular docking or MD simulations may predict interactions with enzymes or receptors, leveraging the benzoic acid core’s hydrogen-bonding capacity .

Q. How can researchers address low yields during deprotection or purification steps?

- Low yields in deprotection (e.g., HCl/dioxane reactions) may arise from incomplete cleavage or side reactions. Optimizing reaction time (e.g., overnight stirring) or using alternative solvents (e.g., ether/hexane mixtures) improves precipitation efficiency. Analytical techniques like TLC or NMR can monitor reaction progress .

Q. What strategies mitigate discrepancies in spectroscopic data for derivatives with similar substituents?

- Cross-validate NMR (e.g., ¹H, ¹³C) and mass spectrometry data with computational predictions (e.g., Gaussian 98). For example, distinguishing between regioisomers (e.g., 3- vs. 4-substituted trifluoromethyl groups) requires careful analysis of coupling constants and NOE effects .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields for Key Intermediates

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl | HCl/dioxane, RT, 24h | 82 | |

| 4-Ethoxy-3-methoxybenzoic acid | Alkylation, 45°C, 1h | Quant. |

Q. Table 2. Analytical Data for Structural Confirmation

| Technique | Key Parameters | Application Example |

|---|---|---|

| LCMS | m/z 236 [M+H]⁺ | Intermediate mass validation |

| HPLC | Retention time: 0.83 min (SQD-AA05) | Purity assessment |

| ¹H NMR | δ 3.86 (s, 3H, OCH₃) | Substituent confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.